molecular formula C11H10N2O3 B2520093 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-74-4

5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2520093
CAS No.: 879996-74-4
M. Wt: 218.212
InChI Key: QNZBKSMPPBMFMI-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a methoxy group at the para position.

    5-(2-Methoxyphenyl)-1H-indole-4-carboxylic acid: Contains an indole ring instead of a pyrazole ring.

    5-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the pyrazole ring

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)10-8(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZBKSMPPBMFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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